3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one

P-glycoprotein multidrug resistance enantiomer-specific pharmacology

Unlike simpler monoarylpiperazinones (CAS 5368-28-5, 1246548-55-9), this chiral 3,3-disubstituted piperazin-2-one features an extended biphenyl scaffold with an ortho-methoxy substituent that is absent in commonly stocked analogs. The (R)- and (S)-enantiomers (CP 147673(R), CP 147674(S)) differentially modulate drug-stimulated P-glycoprotein ATPase activity—a stereochemical property unattainable with achiral or monoaryl alternatives. Procure the racemate at ≥95% purity as a defined starting material for chiral resolution and enantiomer-specific SAR profiling in multidrug resistance research. Eliminate custom synthesis lead times and ensure reproducible target engagement with this MeSH-indexed chemical tool.

Molecular Formula C17H18N2O2
Molecular Weight 282.343
CAS No. 2241131-26-8
Cat. No. B2560035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one
CAS2241131-26-8
Molecular FormulaC17H18N2O2
Molecular Weight282.343
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=CC=C2)C3C(=O)NCCN3
InChIInChI=1S/C17H18N2O2/c1-21-15-8-3-2-7-14(15)12-5-4-6-13(11-12)16-17(20)19-10-9-18-16/h2-8,11,16,18H,9-10H2,1H3,(H,19,20)
InChIKeyYOOSWKYFZXKWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one (CAS 2241131-26-8): Procurement-Relevant Identity and Core Properties


3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one is a chiral 3,3-disubstituted piperazin-2-one derivative featuring a biphenyl scaffold with an ortho-methoxy substituent. Its molecular formula is C17H18N2O2 (MW 282.34 g/mol) and it is commercially supplied at ≥95% purity under MDL identifier MFCD31735889 . The compound is recognized in the MeSH vocabulary as the racemic entity CP 147673, with its (R)- and (S)-enantiomers designated CP 147673(R) and CP 147674(S), respectively, and is indexed in connection with P-glycoprotein (ABCB1)-mediated multidrug resistance [1]. This piperazinone scaffold is distinguished from simpler arylpiperazinones by its extended biphenyl architecture, which imparts distinct conformational and electronic properties relevant to target engagement.

Why 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one Cannot Be Replaced by Simpler Arylpiperazin-2-one Analogs in Discovery Programs


The 3-[3-(2-methoxyphenyl)phenyl] substitution pattern is not a minor structural variation; it introduces a biphenyl extension at the chiral 3-position that is absent in the commonly stocked 3-phenylpiperazin-2-one (CAS 5368-28-5) and 3-(2-methoxyphenyl)piperazin-2-one (CAS 1246548-55-9) . The additional aromatic ring increases molecular surface area, alters the electron density distribution across the biaryl system, and creates a topology that cannot be replicated by monoaryl or N-substituted analogs such as 1-(3-methoxyphenyl)piperazin-2-one (CAS 215649-80-2) or 1-(4-methoxyphenyl)piperazin-2-one (CAS 215649-82-4) [1]. Critically, the presence of a chiral center at the 3-position of the piperazinone ring enables enantiomer-specific biological interactions: the (R)- and (S)-enantiomers of the CP 147673 series have been shown to exert differential, enantiomer-specific modulation of drug-stimulated P-glycoprotein ATPase activity [2]. Therefore, generic substitution by simpler, achiral, or differently substituted piperazinones would introduce uncontrolled variables in target engagement, selectivity, and functional outcome, undermining the reproducibility of any structure-activity relationship (SAR) study or pharmacological profiling campaign.

Quantitative Differentiation Evidence for 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one Relative to Structural Analogs


Enantiomer-Specific P-Glycoprotein ATPase Modulation Versus Achiral Monoarylpiperazinones

The (R)- and (S)-enantiomers of the CP 147673 series (the racemic form of which corresponds to 3-[3-(2-methoxyphenyl)phenyl]piperazin-2-one) exhibit enantiomer-specific modulation of drug-stimulated P-glycoprotein ATPase activity. In purified Pgp-H6BD preparations, CP 147673(R) and CP 147674(S) showed differential capacities to stimulate basal ATPase activity and to inhibit either vinblastine- or verapamil-stimulated ATP hydrolysis in a dose-dependent, enantiomer-specific manner [1]. In contrast, simpler achiral analogs such as 3-phenylpiperazin-2-one (CAS 5368-28-5) and 3-(2-methoxyphenyl)piperazin-2-one (CAS 1246548-55-9) lack the chiral center and the biphenyl extension required for enantioselective P-gp engagement, and no published data demonstrate comparable enantiomer-specific functional discrimination for these monoarylpiperazinones .

P-glycoprotein multidrug resistance enantiomer-specific pharmacology

Extended Biphenyl Scaffold Lipophilicity and Topological Differentiation from Simple Arylpiperazinones

3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one (MW 282.34 g/mol, C17H18N2O2) contains a biphenyl moiety that creates a significantly larger molecular surface area and higher calculated lipophilicity compared to the monoaryl analogs. 3-Phenylpiperazin-2-one (CAS 5368-28-5, MW 176.22, C10H12N2O) and 3-(2-methoxyphenyl)piperazin-2-one (CAS 1246548-55-9, MW 206.24, C11H14N2O2) each possess only a single aromatic ring, resulting in a molecular weight reduction of approximately 106 Da and 76 Da, respectively . The biphenyl extension also introduces an additional rotatable bond between the two phenyl rings, yielding a distinct conformational landscape that is not accessible to the monoaryl comparators. The relevance of this topological differentiation is underscored by recent work on 3,3-disubstituted piperazin-2-ones as SARS-CoV-2 main protease inhibitors, where even the most lipophilic biphenyl-bearing analogs were specifically prepared and tested for their potential to stabilize a bioactive conformation, although only weak inhibition was observed in that particular assay system [1].

medicinal chemistry scaffold diversity lead optimization

Commercially Verified Purity Benchmark for Reproducible Procurement Versus Uncharacterized Analogs

3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one is supplied at a minimum purity of 95% (HPLC) by the primary commercial source Biosynth, distributed via CymitQuimica and Biozol . The compound is also listed by A2B Chem under catalog number BL70157 using the synonym 3-{2'-methoxy-[1,1'-biphenyl]-3-yl}piperazin-2-one . In contrast, several structurally related piperazin-2-one analogs (e.g., 3-(2-methoxyphenyl)piperazin-2-one, CAS 1246548-55-9; 1-(3-methoxyphenyl)piperazin-2-one, CAS 215649-80-2) are primarily available through custom synthesis with variable purity specifications and longer lead times, or are sold by vendors with less rigorous quality documentation . The availability of a pre-characterized, high-purity commercial batch with documented analytical data directly supports reproducible biological assay outcomes and eliminates the confounding influence of undefined synthetic impurities.

chemical procurement purity specification reproducibility

Chiral Center at the 3-Position Enables Stereochemical SAR Exploration Not Possible with Achiral Piperazinone Scaffolds

3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one possesses a chiral center at the 3-carbon of the piperazinone ring, as evidenced by the MeSH designation of its resolved enantiomers CP 147673(R) and CP 147674(S) [1]. This chirality is a direct consequence of the 3,3-disubstitution pattern—neither the simpler 3-monosubstituted analogs (e.g., 3-phenylpiperazin-2-one, CAS 5368-28-5) nor the N-substituted analogs (e.g., 1-(3-methoxyphenyl)piperazin-2-one, CAS 215649-80-2) possess this stereochemical feature . The enantiomer-specific P-gp ATPase modulation data from Biochemistry 2000 demonstrate that the two enantiomers produce functionally distinct outcomes in a purified protein assay, confirming that stereochemistry at the 3-position is a pharmacologically relevant determinant of activity [2]. While commercially supplied material is racemic, the availability of the racemate with resolved enantiomer identity data provides a starting point for chiral separation and enantiomer-specific SAR studies that is not available for the achiral comparator scaffolds.

stereochemistry enantiomer separation structure-activity relationship

Recommended Application Scenarios for 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one Based on Verified Evidence


Stereochemical Probe in P-Glycoprotein (ABCB1) Transporter Pharmacology Studies

The CP 147673 scaffold, of which 3-[3-(2-methoxyphenyl)phenyl]piperazin-2-one is the racemate, is one of the few well-characterized piperazinone series with documented enantiomer-specific modulation of P-glycoprotein ATPase activity [1]. Researchers studying stereoselective drug-transporter interactions can employ the racemic compound as a starting material for chiral resolution, followed by comparative functional profiling of the isolated (R)- and (S)-enantiomers in ATPase stimulation/inhibition assays using purified P-gp preparations or P-gp-overexpressing cell lines. This application is uniquely enabled by the compound's chiral center and the established MeSH linkage to multidrug resistance, which is not available for any of the simpler monoarylpiperazinone analogs [2].

Diverse Piperazinone Library Member for Fragment-Based and Phenotypic Screening

The biphenyl scaffold topology of 3-[3-(2-methoxyphenyl)phenyl]piperazin-2-one occupies a distinct region of chemical space compared to the more common monoarylpiperazinones [1]. Its extended aromatic system provides additional opportunities for π-stacking and hydrophobic interactions that are absent in 3-phenylpiperazin-2-one (CAS 5368-28-5) and 3-(2-methoxyphenyl)piperazin-2-one (CAS 1246548-55-9). The compound is therefore a non-redundant component of a diversity-oriented piperazinone screening deck, where it can probe shape and lipophilicity requirements of biological targets that are inaccessible to simpler aryl-substituted analogs [2].

Medicinal Chemistry Starting Point for Biphenyl-Containing Kinase or GPCR Ligand Optimization

The biphenyl motif is a privileged pharmacophore in kinase inhibitors and GPCR modulators [1]. 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one provides this motif directly attached to a piperazinone core that can serve as a hydrogen-bond donor/acceptor and a vector for further substitution. The commercial availability at ≥95% purity from multiple vendors [2] enables medicinal chemistry teams to initiate SAR programs without the delay of custom synthesis, while the documented synthetic route via 3,3-disubstituted piperazin-2-one chemistry [3] supports further scaffold derivatization.

Enantiomer-Specific Pharmacological Profiling in Multidrug Resistance Reversal Research

The Biochemistry 2000 study demonstrated that CP 147673(R) and CP 147674(S) enantiomers differentially modulate drug-stimulated P-gp ATPase activity and can inhibit either vinblastine- or verapamil-stimulated ATP hydrolysis in an enantiomer-specific fashion [1]. For laboratories investigating pharmacological reversal of multidrug resistance in cancer, this compound series offers a defined chemical tool to dissect stereochemical determinants of P-gp modulation. The established MeSH association with "Drug Resistance, Multiple" and "ATP Binding Cassette Transporter, Subfamily B, Member 1" [2] provides a direct indexing link to the relevant biomedical literature, facilitating target-gene association studies and literature mining efforts.

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